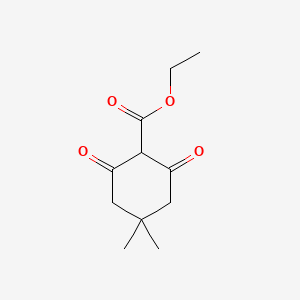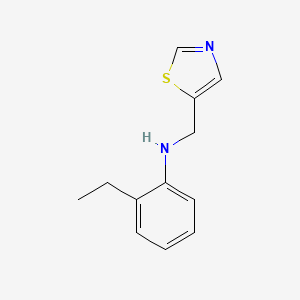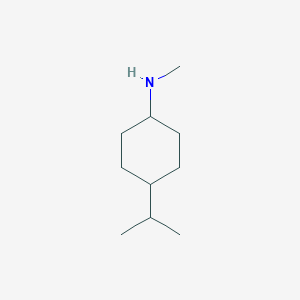![molecular formula C15H18N2OS B13270201 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13270201.png)
3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which is further connected to a piperidine moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 2-methoxyphenyl isothiocyanate with piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiazole ring. The reaction conditions often include heating the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines, thiols, or halides, solvents like dichloromethane or ethanol, and mild heating.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole or piperidine derivatives.
Substitution: Substituted thiazole or piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In the context of its anti-inflammatory properties, the compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
- 4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
- 2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Uniqueness
3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its ability to interact with biological membranes and molecular targets. Additionally, the combination of the thiazole and piperidine rings provides a versatile scaffold for further functionalization and optimization of its biological activity.
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-piperidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C15H18N2OS/c1-18-14-7-3-2-6-12(14)13-10-19-15(17-13)11-5-4-8-16-9-11/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3 |
InChI Key |
ZJQMZKVTGYPIHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3CCCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13270124.png)







![2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13270164.png)
amine](/img/structure/B13270168.png)



